Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
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Overview
Description
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.051. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-3-fluoropyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The acetate group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction Reactions: Products include alcohols or amines.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity and allows it to form strong interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.
Methyl 2-(5-bromo-3-iodopyridin-2-yl)acetate: The presence of an iodine atom instead of a fluorine atom results in different chemical and biological properties.
Methyl 2-(5-bromo-3-methylpyridin-2-yl)acetate: The methyl group affects the compound’s steric and electronic properties, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a pyridine ring substituted with bromine and fluorine atoms, which enhances its reactivity and interaction with biological targets. The compound is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals, indicating its versatility in chemical applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms allows for strong interactions that can modulate enzyme activity and receptor signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit bacterial growth, particularly against strains like Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar halogen substitutions have been linked to reduced inflammation markers in various models . The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
Antithrombotic Activity
Another area of interest is the antithrombotic activity of pyridine derivatives. Studies indicate that certain derivatives can significantly reduce clot formation by inhibiting platelet aggregation . This effect is crucial for developing therapeutic agents for cardiovascular diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Compound Name | Key Substituents | Biological Activity |
---|---|---|
Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate | Chlorine | Moderate antimicrobial activity |
Methyl 2-(5-bromo-3-iodopyridin-2-yl)acetate | Iodine | Enhanced reactivity but varied bioactivity |
Methyl 2-(5-bromo-3-methylpyridin-2-yl)acetate | Methyl group | Altered steric properties affecting bioactivity |
This table highlights how variations in substituents influence the biological activity of pyridine derivatives, emphasizing the importance of chemical structure in drug design.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that a related compound could inhibit specific kinases involved in cell signaling pathways, showcasing potential applications in cancer therapy .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Properties
IUPAC Name |
methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSZOJUJGVRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.